Eletriptan is a second-generation triptan medication. [, ] It functions as a potent and selective agonist of the serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. [, , , , ] Its primary area of research focuses on its potential in managing migraine attacks. [, , , , , , , , , , , ]
Synthesis Analysis
One method for preparing eletriptan free base involves a multi-step process: [] 1. Solid Formation: Oily eletriptan free base is combined with a first solvent and stirred until a solid forms. 2. Crystal Form A: The solid is dissolved in a second solvent, stirred, and water is added dropwise. Continued stirring and precipitation yield eletriptan free base in crystal form A.3. Crystal Form B: Alternatively, dissolving the solid from step 1 in a third solvent and allowing the mixture to stand results in precipitation of eletriptan free base in crystal form B.
Molecular Structure Analysis
Eletriptan exhibits high lipophilicity, surpassing that of sumatriptan, another triptan medication. [, , ] This property contributes to its rapid absorption and potentially its shorter time to onset of action. [, , ]
Mechanism of Action
Eletriptan exerts its effects primarily by binding to and activating 5-HT1B and 5-HT1D receptors. [, , , , ] This action is believed to lead to vasoconstriction of dilated cranial blood vessels. [, , , ] Additionally, eletriptan inhibits the release of neuropeptides from trigeminal nerves, further contributing to its potential antimigraine effects. [, , ]
Physical and Chemical Properties Analysis
Lipophilicity: Eletriptan demonstrates high lipophilicity, surpassing that of sumatriptan. [, , ] This property influences its pharmacokinetic profile, including its rapid absorption and potentially faster onset of action. [, , ]
Bioavailability: Oral administration of eletriptan results in good bioavailability, estimated at around 50%, which is higher than that of sumatriptan (14%). [, , , , ]
Half-Life: Eletriptan has a relatively long half-life in plasma, ranging from 4 to 7 hours. [, , , ] This characteristic contributes to its sustained duration of action. [, , ]
Applications
Eletriptan is primarily researched for its therapeutic potential in treating migraine attacks. [, , , , , , , , , , , ] Studies have focused on its:- Efficacy in acute migraine treatment: Numerous studies have investigated eletriptan's efficacy in treating a single migraine attack. [, , , , , , , , , , ] These studies have assessed various outcomes like headache response, pain-free response, and sustained relief over time. - Comparison with other triptans: Researchers have conducted head-to-head trials comparing eletriptan's efficacy and tolerability with other triptans like sumatriptan, zolmitriptan, and naratriptan. [, , , , , ]- Effectiveness in different patient populations: Studies have evaluated eletriptan's efficacy in specific migraine patient groups, such as those with previous poor response or intolerance to sumatriptan. []- Impact on time loss: Research has explored eletriptan's ability to reduce the time lost from work or daily activities due to migraine attacks. [, ]
Related Compounds
Sumatriptan
Relevance: Sumatriptan serves as a crucial comparator to eletriptan in numerous clinical studies. While both compounds share a similar mechanism of action by targeting 5-HT1B/1D receptors, research indicates that eletriptan demonstrates a more favorable pharmacokinetic profile, including higher bioavailability [], faster absorption [], and a longer half-life [] compared to sumatriptan. These differences contribute to eletriptan's potentially faster onset of action, longer duration of effect, and improved efficacy in relieving migraine symptoms [, , , , , , ].
Zolmitriptan
Relevance: Direct comparative trials between eletriptan and zolmitriptan have been conducted to assess their relative efficacy in treating migraine. Notably, eletriptan at a dose of 80 mg demonstrated superior efficacy compared to zolmitriptan 2.5 mg across various endpoints, including headache response at 1, 2, and 24 hours post-dosing []. Furthermore, patients reported higher global ratings of treatment satisfaction with eletriptan compared to zolmitriptan [].
Naratriptan
Relevance: Head-to-head clinical trials comparing eletriptan to naratriptan have been conducted to assess their relative efficacy. Eletriptan, at a dose of 40 mg, exhibited significantly greater efficacy compared to naratriptan 2.5 mg in achieving headache response at both 2 and 4 hours post-dosing []. Eletriptan also demonstrated a significantly higher pain-free response at 2 hours, lower utilization of rescue medication, and superior sustained headache response at 24 hours compared to naratriptan [].
Rizatriptan
Relevance: Rizatriptan is often included in pharmacoeconomic analyses alongside eletriptan to compare the cost-effectiveness of different triptans in migraine management. Research suggests that eletriptan 40 mg and rizatriptan 10 mg demonstrate comparable cost-effectiveness profiles, exhibiting a favorable balance between clinical efficacy and treatment costs [, ].
Almotriptan
Relevance: Similar to rizatriptan, almotriptan is frequently included in pharmacoeconomic evaluations to assess the cost-effectiveness of various triptan medications used for migraine. Studies indicate that eletriptan 40 mg and almotriptan 12.5 mg are among the most cost-effective oral triptans available, suggesting a beneficial balance between clinical outcomes and treatment expenses [, ].
Ketoconazole
Relevance: Ketoconazole is used in drug-drug interaction studies to investigate the metabolic pathway of eletriptan. As eletriptan is primarily metabolized by the CYP3A4 enzyme, co-administration with ketoconazole leads to a significant increase in eletriptan's plasma concentration [, ]. This interaction highlights the importance of considering potential drug interactions when prescribing eletriptan to patients concurrently taking CYP3A4 inhibitors.
Erythromycin
Relevance: Similar to ketoconazole, erythromycin acts as a CYP3A4 inhibitor and is used in drug-drug interaction studies to assess its impact on eletriptan's pharmacokinetics. Co-administration of erythromycin with eletriptan results in a substantial increase in eletriptan's plasma levels [], underscoring the need to consider potential drug interactions when prescribing eletriptan to patients taking CYP3A4 inhibitors.
Fluconazole
Relevance: Fluconazole is another CYP3A4 inhibitor used in drug-drug interaction studies involving eletriptan. Co-administration of fluconazole with eletriptan leads to a moderate increase in eletriptan's plasma concentration []. While this interaction may not always be clinically significant, it is essential to be aware of the potential for increased eletriptan exposure when prescribed alongside fluconazole.
Verapamil
Relevance: Verapamil acts as a CYP3A4 inhibitor and is included in drug-drug interaction studies to evaluate its effect on eletriptan's pharmacokinetic profile. Co-administration of verapamil with eletriptan has been shown to increase eletriptan's plasma concentration [], emphasizing the potential for drug interactions that could lead to elevated eletriptan levels.
Propranolol
Relevance: Unlike the other CYP3A4 inhibitors listed, propranolol has been shown to have a minimal effect on eletriptan's pharmacokinetics. Co-administration of propranolol with eletriptan resulted in only a slight increase in eletriptan's plasma concentration, which is not considered clinically significant []. Therefore, dose adjustments for eletriptan are not typically necessary when co-administered with propranolol.
N-Desmethyl Eletriptan
Relevance: N-Desmethyl eletriptan is formed through the metabolism of eletriptan by the CYP3A4 enzyme. Understanding the formation and pharmacokinetics of this active metabolite is essential, as it contributes to eletriptan's overall efficacy. Drug-drug interaction studies investigating CYP3A4 inhibitors typically measure both eletriptan and N-Desmethyl eletriptan concentrations to assess the impact on eletriptan's metabolic pathway and potential clinical implications [].
Ergotamine/Caffeine (Cafergot®)
Relevance: Cafergot® serves as an important comparator to eletriptan in clinical trials evaluating the efficacy and tolerability of migraine treatments. Notably, eletriptan, at doses of both 40 mg and 80 mg, has demonstrated superior efficacy compared to Cafergot® in achieving headache response and reducing associated migraine symptoms []. Furthermore, eletriptan exhibited a more favorable tolerability profile compared to Cafergot®, making it a potentially more desirable treatment option for some patients.
Paracetamol (Acetaminophen)
Relevance: In a single-blinded trial, paracetamol was used as a comparator to eletriptan in treating post-electroconvulsive treatment (ECT) headaches []. Although both medications provided relief from post-ECT headaches, eletriptan demonstrated superior efficacy in reducing headache intensity and duration compared to paracetamol []. These findings suggest that eletriptan may offer a more effective treatment option for headaches associated with ECT.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Desacetamidocolchicine (DAAC) is a colchicine analogue that lacks the acetamido side chain in the ring-B of colchicine. Unlike colchicine, it binds to tubulin very quickly, and yet it has powerful antimitotic properties. It has been demonstrated that the beta-tubulin isoforms differ significantly in their interactions with colchicine.
D-erythrose is the D-enantiomer of erythrose. It has a role as a plant metabolite. It is an enantiomer of a L-erythrose. Erythrose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). D-Erythrose is a natural product found in Roccella fuciformis, Arabidopsis thaliana, and other organisms with data available.
It is an antiatherosclerotic, a angioprotective, a hypolipidemic and an anti-inflammatory. Sesquiterpene lactone , from plants of the Compositae family. 1 mg/kg during 90 days decrease the size and thickness of atherosclerotic discs, the amount of foam cells and the cholesterol content in aorta of rabbits fed with high cholesterol level diet. It also reduces the permeability increase of aorta and microvessels for high molecular weight albumin-Blue Evans complex caused by Cholesterol, Bradykinin, Ovalbumin or Histamine. In blood serum and in liver, Leucomisine also presents an hypolipidemic activity on all major lipid classes, especially esters of cholesterols. Desacetoxymatricarin is an antiinflammatory and angioprotective sesquiterpene.
Deacetylcephalothin Sodium Salt, is an impurity in the synthesis of Cefalonium (C236800) and an analog of Cephalothin (C261150) a first-generation cephalosporin antibiotic used as a long-acting intramammary cerate for infusion of dairy cows.
Des(benzylpyridyl) atazanavir is a major metabolite of the HIV-1 protease inhibitor atazanavir. It is formed from atazanavir by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6.2 Metabolite of Atazanavir, a human immunodeficiency virus protease inhibitor Des(benzylpyridyl) Atazanavir is a metabolite of Atazanavir, a human immunodeficiency virus protease inhibitor.